molecular formula C19H20N2O2S B2522085 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(methylthio)benzamide CAS No. 1448076-66-1

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(methylthio)benzamide

Cat. No. B2522085
CAS RN: 1448076-66-1
M. Wt: 340.44
InChI Key: XMEAGKLUKLPJSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their biological activities. For instance, paper describes the synthesis of N-substituted imidazolylbenzamides, which are potent selective class III agents. Similarly, paper discusses the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides through direct acylation reactions. Paper outlines a green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives using a three-component reaction. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure and interactions of benzamide derivatives are crucial for their biological activity. Paper uses X-ray single crystallography to reveal solid-state properties and examines hydrogen bonding interactions in the solution phase. Paper characterizes the structures of metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide using various spectroscopic methods and computational tools. These studies highlight the importance of molecular structure in the function of benzamide derivatives.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their biological activity. Paper explores the gelation behavior of N-(thiazol-2-yl)benzamide derivatives and the role of non-covalent interactions. Paper describes the condensation and cyclocondensation reactions of 2-hydroxy benzoic acid hydrazide to yield benzamide compounds with potential antibacterial and antifungal activities. These reactions could be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Paper discusses the identification of a potent stearoyl-CoA desaturase-1 (SCD-1) inhibitor, highlighting the importance of physical properties such as solubility and stability. Paper characterizes new benzoylthiourea derivatives by their melting point and solubility, and paper investigates the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, focusing on the yield under various reaction conditions. These properties are critical for the practical application of benzamide derivatives.

Scientific Research Applications

Metalloligands in Material Science

The study by Costes, Vendier, and Wernsdorfer (2010) explores the use of benzamide derivatives as ligands in the synthesis of single-molecule magnets (SMMs) and single-chain magnets (SCMs). Specifically, 2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide and its analogs were used to coordinate copper ions, resulting in anionic metalloligands. These were then combined with lanthanide salts to produce tetranuclear [Cu-Ln]₂ complexes, demonstrating the potential of benzamide derivatives in designing materials with magnetic properties (Costes, Vendier, & Wernsdorfer, 2010).

Antimicrobial Applications

Limban et al. (2011) investigated the antimicrobial properties of new benzamide derivatives, specifically acylthiourea derivatives. These compounds showed activity against various bacterial and fungal strains, highlighting the role of benzamide derivatives in developing new antimicrobial agents. The structural modifications on the benzamide scaffold played a significant role in enhancing antimicrobial efficacy, offering insights into the design of future antimicrobial compounds (Limban et al., 2011).

Biochemical Research

In biochemical research, the inhibition of specific enzymes by benzamide derivatives has been explored. Uto et al. (2009) identified benzamide-based compounds as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. This discovery underscores the potential of benzamide derivatives in developing therapeutics targeting metabolic disorders and related diseases (Uto et al., 2009).

Neurodegenerative Disease Research

Research into the treatment of neurodegenerative diseases has also benefited from studies on benzamide derivatives. Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, including benzamide derivatives, as selective inhibitors of histone deacetylase 6 (HDAC6). These compounds showed promise in ameliorating Alzheimer's disease phenotypes, demonstrating the therapeutic potential of benzamide derivatives in neurodegenerative disease research (Lee et al., 2018).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-21-12-15(13-7-3-5-9-16(13)21)17(22)11-20-19(23)14-8-4-6-10-18(14)24-2/h3-10,12,17,22H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEAGKLUKLPJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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